

# The Discovery and Synthesis of Odevixibat HCI: A Technical Guide

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An In-depth Whitepaper for Researchers and Drug Development Professionals

## Introduction

Odevixibat, marketed under the brand name Bylvay®, is a first-in-class, orally available, potent, and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] It is a non-systemic agent that acts locally in the distal ileum to decrease the reabsorption of bile acids, thereby interrupting the enterohepatic circulation.[3] This mechanism of action has proven effective in the treatment of pruritus associated with cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS).[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of **Odevixibat HCI**, intended for researchers, scientists, and professionals in the field of drug development.

# **Discovery and Rationale**

The development of Odevixibat was driven by the unmet medical need for a non-surgical treatment for cholestatic liver diseases, which are characterized by the accumulation of bile acids in the liver, leading to severe pruritus, liver damage, and potentially liver failure.[6] The rationale was to target the enterohepatic circulation of bile acids, a process where approximately 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver. [7] By inhibiting the primary transporter responsible for this reabsorption, the ileal bile acid transporter (IBAT), it was hypothesized that the bile acid load on the liver could be reduced,



leading to clinical benefits. Odevixibat was designed as a minimally absorbed drug to act locally in the gut, thereby minimizing potential systemic side effects.[7]

# Synthesis of Odevixibat HCl

The synthesis of Odevixibat is a multi-step process involving the construction of a complex benzothiadiazepine core followed by the attachment of a peptide-like side chain.[2] While specific details of the commercial synthesis are proprietary, a representative synthetic route has been described in the scientific and patent literature.[2][8] The synthesis can be broadly divided into the preparation of two key fragments and their subsequent coupling.

# **Experimental Protocol: Synthesis of Odevixibat**

A plausible, multi-step synthesis of Odevixibat is outlined below, based on publicly available information.[2]

#### Step 1: Synthesis of the Amine Fragment

- Esterification and Imine Formation: 2-aminohexanoic acid is first esterified, and the resulting amino ester is reacted with benzaldehyde to form an imine, protecting the primary amine.[2]
- Alkylation: The imine is then alkylated with n-butyl iodide.[2]
- Deprotection and Amidation: The benzyl group is removed under acidic conditions to yield the free amino ester, which is subsequently subjected to transamidation with aniline.[2]
- Reduction: The resulting amide is reduced using a borane reagent to afford the key amine fragment.[2]

#### Step 2: Synthesis of the Benzothiadiazepine Core and Final Coupling

- Bromination and Oxidation: The synthesis of the benzothiadiazepine core begins with the bis-bromination of 3-thioanisole, followed by a one-pot oxidative conversion to the corresponding sulfonyl chloride.[2]
- S-N Coupling and Cyclization: An SN2 reaction between the previously synthesized amine fragment and the aryl sulfonyl chloride, followed by a copper-catalyzed intramolecular cyclization, forms the seven-membered benzothiadiazepine ring.[2]



- Functional Group Manipulations: The sulfonamide nitrogen is protected, and subsequent demethylation and installation of a thioether group afford a key phenol intermediate.[2]
- Side Chain Elongation: The peptidic side chain is constructed through a series of reactions, starting with O-alkylation of the phenol with tert-butyl bromoacetate.[2]
- Peptide Couplings: Following deprotection, two consecutive amidation reactions are performed using a peptide coupling agent like TBTU to introduce the remaining components of the side chain.[2]
- Final Deprotection: The final step involves the removal of the tert-butyl ester protecting group under acidic conditions to yield Odevixibat.[2] The HCl salt can then be formed by treatment with hydrochloric acid.

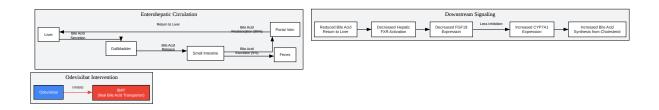
# **Mechanism of Action**

Odevixibat is a reversible inhibitor of the ileal sodium/bile acid co-transporter (IBAT).[1] By binding to IBAT in the terminal ileum, Odevixibat blocks the reabsorption of bile acids from the intestine into the portal circulation.[4] This leads to an increased excretion of bile acids in the feces, thereby reducing the total bile acid pool in the body.[9] The reduction in serum bile acids is believed to be the primary mechanism for the alleviation of pruritus in patients with cholestatic liver disease.[4]

# **Signaling Pathway**

The inhibition of IBAT by Odevixibat has downstream effects on the Farnesoid X Receptor (FXR) signaling pathway, a key regulator of bile acid homeostasis.[2][10] Reduced bile acid return to the liver leads to decreased activation of hepatic FXR. This, in turn, reduces the expression of fibroblast growth factor 19 (FGF19), a hormone that normally inhibits bile acid synthesis.[2] The resulting decrease in FGF19 signaling leads to an upregulation of cholesterol  $7\alpha$ -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, further contributing to the management of the bile acid pool.[11]





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Caption: Odevixibat's mechanism of action and its impact on bile acid signaling.

### **Preclinical Studies**

The efficacy and safety of Odevixibat were evaluated in preclinical models of cholestatic liver disease. A key model used was the Mdr2-knockout (Mdr2-/-) mouse, which spontaneously develops sclerosing cholangitis and liver fibrosis, mimicking features of human cholestatic liver diseases.[5][12]

# **Experimental Protocol: Odevixibat in Mdr2-/- Mice**

A representative preclinical study design is as follows:

- Animal Model: Male and female Mdr2-/- mice and their wild-type littermates are used.[5]
- Treatment: Odevixibat is administered orally, typically mixed with the chow diet at a specified concentration (e.g., 0.01% w/w), for a defined period (e.g., 4 weeks).[12]
- Parameters Monitored:



- Serum Biochemistry: Levels of alanine aminotransferase (ALT), aspartate
   aminotransferase (AST), alkaline phosphatase (ALP), and total bile acids are measured.
   [12]
- Histopathology: Liver tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess inflammation, necrosis, ductular reaction, and fibrosis.
- Gene Expression Analysis: Hepatic expression of genes involved in inflammation (e.g., Tnf-α, Ccl2) and fibrosis (e.g., Col1a1, Timp1) is quantified by RT-qPCR.[12]

**Preclinical Data Summary** 

Parameter	Observation in Mdr2-/- Mice Treated with Odevixibat
Serum Liver Enzymes (ALT, AST, ALP)	Significantly reduced levels compared to untreated Mdr2-/- mice.[12]
Serum Bile Acids	Significantly reduced levels.[12]
Hepatic Inflammation	Reduced expression of pro-inflammatory genes. [12]
Hepatic Fibrosis	Decreased collagen deposition and expression of pro-fibrogenic genes.[12]
Ductular Reaction	Reduced bile duct proliferation.[12]

# **In Vitro Studies**

The inhibitory activity of Odevixibat on the ileal bile acid transporter was determined using in vitro cell-based assays.

# **Experimental Protocol: In Vitro IBAT Inhibition Assay**

A general protocol for assessing IBAT inhibition is as follows:

 Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, is engineered to overexpress the human ileal bile acid transporter (ASBT/SLC10A2).



- Substrate: A radiolabeled bile acid, typically [3H]-taurocholic acid, is used as the substrate for the transporter.
- Assay Procedure:
  - The cells are seeded in multi-well plates and allowed to adhere.
  - The cells are washed and incubated with a buffer containing varying concentrations of Odevixibat or a vehicle control.
  - The radiolabeled substrate is added, and the uptake is allowed to proceed for a short period (e.g., 10-30 minutes) at 37°C.
  - The uptake is terminated by washing the cells with ice-cold buffer.
  - The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Data Analysis: The concentration of Odevixibat that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated.

**In Vitro Data Summary** 

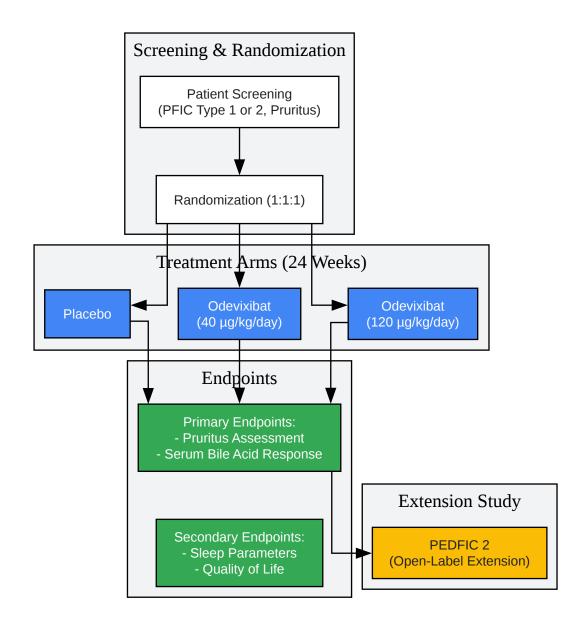
Parameter	Value
IC50 for human IBAT (ASBT)	22–41 nM[1]

# **Clinical Development**

Odevixibat has undergone extensive clinical evaluation in pediatric patients with cholestatic liver diseases. The pivotal clinical trial program includes the PEDFIC 1 and PEDFIC 2 studies in patients with Progressive Familial Intrahepatic Cholestasis (PFIC) and the ASSERT study in patients with Alagille Syndrome (ALGS).[4]

## **Clinical Trial Workflow: PEDFIC 1**





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Caption: Workflow of the PEDFIC 1 clinical trial.

# **Clinical Efficacy**

Odevixibat has demonstrated significant efficacy in reducing both pruritus and serum bile acid levels in patients with PFIC and ALGS.

Table 1: Efficacy of Odevixibat in PFIC (PEDFIC 1 & 2 Studies)



Endpoint	Odevixibat	Placebo	p-value	Reference
Proportion of positive pruritus assessments (PEDFIC 1)	53.5%	28.7%	0.004	
Serum bile acid response (≥70% reduction or ≤70 μmol/L) (PEDFIC 1)	33.3%	0%	0.003	
Mean change in serum bile acids from baseline to week 72 (PEDFIC 2)	-104.00 µmol/L (transition from placebo)	N/A	N/A	[4]
Mean change in serum bile acids from baseline to week 72 (PEDFIC 2)	-57.97 μmol/L (continuous Odevixibat)	N/A	N/A	[4]

Table 2: Efficacy of Odevixibat in ALGS (ASSERT & ASSERT-EXT Studies)



Endpoint	Odevixibat	Placebo	p-value	Reference
Change in pruritus score from baseline to weeks 21-24 (ASSERT)	Statistically significant improvement	Less improvement	<0.0001	[4]
Proportion of patients with ≥1 point reduction in pruritus score at week 72 (ASSERT-EXT)	93% (continuous Odevixibat)	77% (transition from placebo)	N/A	[10]

# **Pharmacokinetics**

Odevixibat exhibits minimal systemic absorption, consistent with its mechanism of action localized to the gut.

Table 3: Pharmacokinetic Parameters of Odevixibat

Parameter	Value	Reference
Systemic Absorption	Minimal	[7]
Plasma Concentration (pediatric patients)	0.06 to 0.72 ng/mL	
Protein Binding	>99%	[1]
Metabolism	Mono-hydroxylation	[1]
Elimination	Primarily in feces (97% unchanged)	[1]
Half-life	2.36 hours	[1]

# **Safety and Tolerability**



Odevixibat is generally well-tolerated. The most common adverse events are gastrointestinal in nature.

Table 4: Common Adverse Events with Odevixibat

Adverse Event	Frequency	Reference
Diarrhea	Most common	[4]
Abdominal pain	Common	[4]
Vomiting	Common	[4]
Liver test abnormalities	Observed	[4]
Fat-soluble vitamin deficiency	Potential risk	[4]

## Conclusion

Odevixibat represents a significant advancement in the treatment of cholestatic pruritus in pediatric patients with PFIC and ALGS. Its targeted, non-systemic mechanism of action, focused on the inhibition of the ileal bile acid transporter, provides a novel and effective therapeutic strategy. The comprehensive preclinical and clinical data demonstrate its ability to reduce serum bile acids and improve pruritus with a manageable safety profile. As a first-inclass IBAT inhibitor, Odevixibat offers a valuable non-surgical treatment option for these rare and debilitating liver diseases. Further research may explore its potential in other cholestatic conditions.

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